molecular formula C13H16N2O6S B10938980 3-[(Acetyloxy)methyl]-8-oxo-7-(propanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-8-oxo-7-(propanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10938980
M. Wt: 328.34 g/mol
InChI Key: SOXAXJJPBJBMGR-UHFFFAOYSA-N
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Description

3-[(ACETYLOXY)METHYL]-8-OXO-7-(PROPIONYLAMINO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ACETYLOXY)METHYL]-8-OXO-7-(PROPIONYLAMINO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with propionyl chloride in the presence of a base, followed by acetylation of the hydroxymethyl group using acetic anhydride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(ACETYLOXY)METHYL]-8-OXO-7-(PROPIONYLAMINO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(ACETYLOXY)METHYL]-8-OXO-7-(PROPIONYLAMINO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics and anti-inflammatory agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(ACETYLOXY)METHYL]-8-OXO-7-(PROPIONYLAMINO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . This mechanism is similar to that of other β-lactam antibiotics.

Comparison with Similar Compounds

Similar Compounds

    7-Aminocephalosporanic Acid (7-ACA): A precursor in the synthesis of cephalosporin antibiotics.

    Cefuroxime: A cephalosporin antibiotic with a similar β-lactam structure.

    Ceftriaxone: Another cephalosporin antibiotic with broad-spectrum activity.

Uniqueness

3-[(ACETYLOXY)METHYL]-8-OXO-7-(PROPIONYLAMINO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific acyl and acetoxy substituents, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-(propanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H16N2O6S/c1-3-8(17)14-9-11(18)15-10(13(19)20)7(4-21-6(2)16)5-22-12(9)15/h9,12H,3-5H2,1-2H3,(H,14,17)(H,19,20)

InChI Key

SOXAXJJPBJBMGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O

Origin of Product

United States

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